molecular formula C18H21NO B127668 o-tert-Butylstilbazolium betaine CAS No. 153280-17-2

o-tert-Butylstilbazolium betaine

Cat. No. B127668
M. Wt: 267.4 g/mol
InChI Key: PNRLDHBQABKNSE-GIDUJCDVSA-N
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Description

“o-tert-Butylstilbazolium betaine” is a chemical compound that contains a total of 41 atoms, including 21 Hydrogen atoms, 18 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom . It also contains a total of 42 bonds, including 21 non-Hydrogen bonds, 7 multiple bonds, 2 rotatable bonds, 7 double bonds, 2 six-membered rings, 1 aliphatic ketone, and 1 aliphatic tertiary amine .


Synthesis Analysis

The synthesis of betaine is a complex process that involves the engineering of betaine biosynthesis and transport for abiotic stress tolerance in plants . Betaine synthesis via glycine methylation is a key step in this process .


Molecular Structure Analysis

The molecular structure of “o-tert-Butylstilbazolium betaine” is characterized by a total of 42 bonds, including 21 non-Hydrogen bonds, 7 multiple bonds, 2 rotatable bonds, 7 double bonds, 2 six-membered rings, 1 aliphatic ketone, and 1 aliphatic tertiary amine .


Chemical Reactions Analysis

The chemical reactions involving “o-tert-Butylstilbazolium betaine” are complex and involve various factors. For instance, Abraham’s hydrogen bond donor and polarity/polarizability parameters, A and S, respectively, are correlated with molecular properties derived from computational chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of “o-tert-Butylstilbazolium betaine” are determined by its molecular structure and composition . It contains a total of 41 atoms, including 21 Hydrogen atoms, 18 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom .

Safety And Hazards

The safety data sheet for a related compound, tert-Butylbenzene, indicates that it is a flammable liquid and vapor and can cause skin irritation . It is advised to keep away from heat, sparks, open flames, and hot surfaces, and to use only non-sparking tools .

properties

IUPAC Name

(4E)-2-tert-butyl-4-[2-(1-methylpyridin-4-ylidene)ethylidene]cyclohexa-2,5-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-18(2,3)16-13-15(7-8-17(16)20)6-5-14-9-11-19(4)12-10-14/h5-13H,1-4H3/b15-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRLDHBQABKNSE-GIDUJCDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C2C=CN(C=C2)C)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=C/C(=C/C=C2C=CN(C=C2)C)/C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40628585
Record name (4E)-2-tert-Butyl-4-[2-(1-methylpyridin-4(1H)-ylidene)ethylidene]cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

o-tert-Butylstilbazolium betaine

CAS RN

153280-17-2
Record name (4E)-2-tert-Butyl-4-[2-(1-methylpyridin-4(1H)-ylidene)ethylidene]cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
86
Citations
J Catalán, C Díaz - Liebigs Annalen, 1997 - Wiley Online Library
… This parameter can readily be evaluated from the visible spectrum of a suitable basic probe (o‐tert‐butylstilbazolium betaine dye, TBSB) and its non‐basic homomorph (o,o′‐di‐tert‐…
J Catalán, JA Gonzalo - Chemical Physics Letters, 2017 - Elsevier
… for solvent polarity, to evaluate the HBD (hydrogen-bonded donor) solvent acidity the molecular pair o,o-di-tert-butylstilbazolium betaine (DTBSB)/o-tert-butylstilbazolium betaine (TBSB) …
Number of citations: 14 www.sciencedirect.com
J Catalán, C Díaz - European journal of organic chemistry, 1999 - Wiley Online Library
… π* on the solvatochromism of the o-tert-butylstilbazolium betaine … tion band for the probe o-tert-butylstilbazolium betaine dye (νTBSB) vided. …
J Catalan, C Dı́az, L Barrio - Chemical physics, 2004 - Elsevier
… The acidity (SA) of the 1,2-propanediol cyclic carbonate (PC)/1,4-dioxane (D) mixture was estimated from that for the o-tert-butylstilbazolium betaine dye/o,o ′ -di-tert-butylstilbazolium …
Number of citations: 38 www.sciencedirect.com
J Catalán, C Díaz, F García-Blanco - Organic & biomolecular chemistry, 2003 - pubs.rsc.org
… Finally, SA is evaluated from the solvatochromism of the probe o-tert-butylstilbazolium betaine dye and its homomorph o,o′-di-tert-butylstilbazolium betaine dye, and encompasses …
Number of citations: 52 pubs.rsc.org
G Poggi, N Toccafondi, D Chelazzi, P Canton… - Journal of colloid and …, 2016 - Elsevier
… The solvent acidities indicated in Table 1 are obtained comparing the solvatochromism of two betaine dyes [43] (o-tert-butylstilbazolium betaine dye, TBSB, and o,o′-di-tert-…
Number of citations: 84 www.sciencedirect.com
C Laurence, J Legros, A Chantzis… - The Journal of …, 2015 - ACS Publications
… On the contrary, three probes are necessary for SA, namely o-tert-butylstilbazolium betaine, o,o′-di-tert-butylstilbazolium betaine, and an aromatic tetrazine. (41, 42) …
Number of citations: 77 pubs.acs.org
M Kostag, OA El Seoud - researchgate.net
Figure SI-2. Hydrophilic and hydrophobic character of the cellulose molecule: Part (A) shows a top view of the glucopyranose ring plane highlighting the hydrogen bonding between the …
Number of citations: 0 www.researchgate.net
S Spange, N Weiß, CH Schmidt… - Chemistry …, 2021 - Wiley Online Library
… 13f For the determination of SA, Catalán used merocyanines such as the dye o-tert-butylstilbazolium betaine (TBSB, 4) and its homomorph the dye o,o‘-di-tert-butylstilbazolium betaine (…
J Catalán - Journal of the Chemical Society, Perkin Transactions 2, 2001 - pubs.rsc.org
… Finally, SA is evaluated from the solvatochromism of the probe o-tert-butylstilbazolium betaine dye and its homomorph o,o-di-tert-butylstilbazolium betaine dye, and encompasses …
Number of citations: 1 pubs.rsc.org

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